Salidroside

Description

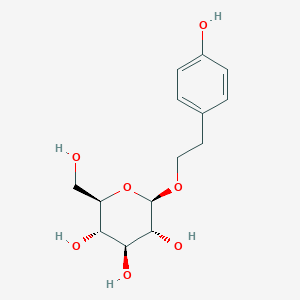

Structure

3D Structure

Properties

IUPAC Name |

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[2-(4-hydroxyphenyl)ethoxy]oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O7/c15-7-10-11(17)12(18)13(19)14(21-10)20-6-5-8-1-3-9(16)4-2-8/h1-4,10-19H,5-7H2/t10-,11-,12+,13-,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILRCGYURZSFMEG-RKQHYHRCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCOC2C(C(C(C(O2)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1CCO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4049034 | |

| Record name | Salidroside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4049034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10338-51-9 | |

| Record name | Salidroside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10338-51-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rhodioloside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010338519 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Salidroside | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=741643 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Salidroside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4049034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Salidroside | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SALIDROSIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M983H6N1S9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Salidroside: A Technical Guide to Its Natural Sources, Discovery, and Biological Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

Salidroside, a phenylethanoid glycoside, is a bioactive compound of significant interest in the pharmaceutical and nutraceutical industries. Initially discovered in Rhodiola rosea, its natural distribution, potent biological activities, and underlying molecular mechanisms have been the subject of extensive research. This technical guide provides a comprehensive overview of the natural sources of this compound, the history of its discovery, detailed experimental protocols for its extraction and quantification, and an in-depth look at the key signaling pathways it modulates. All quantitative data are presented in structured tables for comparative analysis, and complex biological and experimental processes are visualized through detailed diagrams.

Discovery and Natural Sources

The discovery of this compound is intrinsically linked to the long-standing use of Rhodiola species in traditional medicine, particularly in high-altitude regions of Asia and Europe, to combat fatigue, and increase physical endurance.[1] Early phytochemical investigations of Rhodiola rosea led to the isolation and identification of this compound, also known as rhodioloside.[1] It is considered one of the primary active constituents responsible for the adaptogenic properties attributed to Rhodiola extracts.[2]

While Rhodiola rosea is the most well-known source, this compound is found in numerous other species within the Rhodiola genus.[3] The concentration of this compound can vary significantly depending on the species, geographical origin, and even the specific part of the plant.[4]

Quantitative Analysis of this compound in Rhodiola Species

The following table summarizes the this compound content in various Rhodiola species as determined by High-Performance Liquid Chromatography (HPLC).

| Rhodiola Species | Plant Part | This compound Content (mg/g dry weight) | Reference |

| Rhodiola rosea | Rhizome | 1.3 - 11.1 | |

| Rhodiola crenulata | Petal | 35.00 | |

| Root | 18.89 | ||

| Stem | 1.59 | ||

| Rhodiola algida | Root | 31.3 (3.13%) | |

| Rhodiola kirilowii | Root | Not specified | |

| Rhodiola coccinea | Root | Not specified | |

| Rhodiola quadrifida | Root | Not specified | |

| Rhodiola juparensis | Root | 6.4 (0.64%) | |

| Rhodiola sachalinensis | Not specified | Not specified | |

| Rhodiola yunnanensis | Root | 3.0 (0.30%) | |

| Rhodiola fastigiata | Root | 0.16 (0.016%) | |

| Rhodiola sacra | Not specified | up to 15.95 | |

| Rhodiola sinuata | Not specified | 0.02 |

Experimental Protocols

Extraction and Purification of this compound from Rhodiola rosea

This protocol describes a common method for the extraction and subsequent purification of this compound from the dried rhizomes of Rhodiola rosea.

Materials and Reagents:

-

Dried and powdered Rhodiola rosea rhizomes

-

70% Ethanol (v/v)

-

Macroporous adsorbent resin (e.g., HPD-200)

-

Deionized water

-

Ethanol (for elution)

-

Rotary evaporator

-

Chromatography column

-

Freeze-dryer

Methodology:

-

Extraction:

-

Macerate 100 g of powdered Rhodiola rosea rhizomes in 1 L of 70% ethanol at room temperature for 24 hours with occasional stirring.

-

Filter the mixture and collect the supernatant.

-

Repeat the extraction process on the plant residue two more times.

-

Combine the supernatants from all three extractions.

-

-

Concentration:

-

Concentrate the combined ethanolic extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C until the ethanol is completely removed, yielding a crude aqueous extract.

-

-

Purification by Macroporous Resin Chromatography:

-

Pack a chromatography column with pre-treated macroporous resin.

-

Load the crude aqueous extract onto the column at a flow rate of 2 bed volumes (BV)/hour.

-

Wash the column with 3 BV of deionized water to remove impurities such as sugars and salts.

-

Elute the column with a stepwise gradient of ethanol in water (e.g., 30%, 50%, 70% ethanol). Collect fractions of 1 BV each.

-

Monitor the fractions for the presence of this compound using Thin Layer Chromatography (TLC) or HPLC.

-

Combine the fractions containing pure this compound.

-

-

Final Concentration and Drying:

-

Concentrate the purified this compound fractions under reduced pressure.

-

Lyophilize the concentrated solution using a freeze-dryer to obtain purified this compound powder.

-

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a standard HPLC method for the quantitative analysis of this compound.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system equipped with a UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase: Isocratic elution with a mixture of methanol and water (20:80, v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 223 nm.

-

Column Temperature: 30°C.

-

Injection Volume: 20 µL.

Procedure:

-

Standard Preparation:

-

Prepare a stock solution of this compound standard of known concentration (e.g., 1 mg/mL) in the mobile phase.

-

Prepare a series of calibration standards by serially diluting the stock solution to concentrations ranging from 0.01 to 0.1 mg/mL.

-

-

Sample Preparation:

-

Accurately weigh a known amount of the purified extract or plant material.

-

Extract with a known volume of the mobile phase using ultrasonication for 30 minutes.

-

Filter the extract through a 0.45 µm syringe filter prior to injection.

-

-

Analysis:

-

Inject the standard solutions and the sample solution into the HPLC system.

-

Record the chromatograms and identify the peak corresponding to this compound based on the retention time of the standard.

-

Construct a calibration curve by plotting the peak area of the standards against their concentration.

-

Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

-

Signaling Pathways and Experimental Workflows

This compound exerts its diverse pharmacological effects by modulating several key intracellular signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate these pathways and a typical experimental workflow for this compound analysis.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a crucial signaling cascade that regulates cell survival, proliferation, and apoptosis. This compound has been shown to modulate this pathway, contributing to its neuroprotective and anti-cancer effects.

References

- 1. mdpi.com [mdpi.com]

- 2. CN103288895A - Preparation method for extracting this compound from Rhodiola rosea - Google Patents [patents.google.com]

- 3. Biotechnological approaches to enhance this compound, rosin and its derivatives production in selected Rhodiola spp. in vitro cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A supercritical fluid workflow for the quality assessment of herbal drugs and commercial preparations from Rhodiola rosea - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Isolation and Analysis of Bioactive Compounds from Rhodiola rosea

Abstract

Rhodiola rosea L. (golden root) is a perennial adaptogenic herb that contains a variety of bioactive compounds with significant therapeutic potential. The efficacy of R. rosea preparations is largely dependent on the concentration and composition of key active constituents, primarily salidroside, tyrosol, and a group of phenylpropanoids known as rosavins (rosavin, rosarin, and rosin). This technical guide provides an in-depth overview of the methodologies for the isolation, purification, and analysis of these compounds, targeted at researchers, scientists, and professionals in drug development. It details various extraction and chromatographic techniques, presents quantitative data for method comparison, and outlines specific experimental protocols. Furthermore, this guide illustrates the key molecular signaling pathways modulated by these compounds, providing a basis for understanding their mechanisms of action.

Introduction

Rhodiola rosea, a member of the Crassulaceae family, has a long history of use in traditional medicine across Eastern Europe and Asia for enhancing physical and cognitive performance, reducing fatigue, and improving resilience to stress.[1][2] Its therapeutic effects are attributed to a complex mixture of phytochemicals. The most studied bioactive compounds include the phenylethanoid this compound, its aglycone tyrosol, and the cinnamyl alcohol glycosides unique to R. rosea: rosavin, rosarin, and rosin.[1][3]

Standardization of R. rosea extracts is crucial for ensuring consistent quality and therapeutic efficacy.[4] Regulatory bodies like the United States Pharmacopeia specify minimum content levels for these marker compounds. This necessitates robust and efficient methods for their extraction, isolation, and quantification. This document serves as a technical resource, consolidating various methodologies and providing detailed protocols and mechanistic insights relevant to research and development.

Key Bioactive Compounds

The primary classes of active compounds responsible for the pharmacological effects of R. rosea are:

-

Phenylethanoids : this compound (a glucoside of tyrosol) and its aglycone, tyrosol, are known for their neuroprotective, anti-inflammatory, and antioxidant properties.

-

Phenylpropanoids (Rosavins) : This group includes rosavin, rosarin, and rosin. Rosavins are considered characteristic marker compounds for R. rosea and contribute to its adaptogenic and antidepressant effects. Cinnamic glycosides, particularly rosavin, are often used as a hallmark for the chemotaxonomic identification of R. rosea.

Isolation and Purification Methodologies

The isolation of active compounds from R. rosea rhizomes involves a multi-step process beginning with extraction, followed by purification to separate and enrich the target molecules.

Extraction Techniques

The initial step involves extracting the desired compounds from the dried and powdered plant material. The choice of method significantly impacts the yield and profile of the extracted compounds.

-

Conventional Solvent Extraction : Maceration and Soxhlet extraction using solvents like ethanol, methanol, or aqueous mixtures are traditional methods. Ethanol extraction, particularly with 70-75% ethanol, has been shown to be effective for extracting a broad range of active components, including rosavins.

-

Ultrasound-Assisted Extraction (UAE) : This technique uses high-frequency sound waves to disrupt plant cell walls, enhancing solvent penetration and accelerating extraction. UAE can significantly reduce extraction time (e.g., 10 minutes) and solvent consumption compared to maceration.

-

Microwave-Assisted Extraction (MAE) : MAE utilizes microwave energy to heat the solvent and plant material, leading to rapid extraction. Optimized MAE can achieve high yields of this compound in as little as 20 seconds.

-

Supercritical Fluid Extraction (SFE) : SFE employs supercritical fluids, most commonly CO2, as the extraction solvent. It is an environmentally friendly method that avoids residual organic solvents. By modifying parameters such as pressure, temperature, and the use of co-solvents (e.g., ethanol or water), the selectivity for specific compounds can be fine-tuned. SFE with CO2 and water has been shown to yield up to 4.5% rosavin.

Purification Techniques

Following extraction, the crude extract contains a mixture of compounds. Chromatographic methods are employed to separate and purify the target actives.

-

Adsorption Chromatography : Macroporous resins (e.g., HPD-200) and polyamide columns are effective for enriching compounds and removing impurities like polymeric polyphenols.

-

Flash Column Chromatography : This is a rapid form of column chromatography that uses pressure to accelerate solvent flow. A two-step flash chromatography process involving polyamide/macroporous resin followed by silica gel has been used to obtain rosavin with 98.2% purity.

-

High-Speed Counter-Current Chromatography (HSCCC) : HSCCC is a liquid-liquid partition chromatography technique that avoids irreversible adsorption to solid supports, reducing sample loss. It has been used to isolate rosavin with 97% purity.

Quantitative Comparison of Isolation Methods

The efficiency of different extraction and purification methods can be compared based on yield, purity, and processing time. The table below summarizes quantitative data from various studies.

| Compound | Extraction Method | Purification Method | Yield/Content | Purity | Reference |

| Rosavin | Supercritical CO2 + Water (80°C, 5h) | HPLC Analysis | 4.5% (w/w) | - | |

| Rosavin | Methanol Solvent Extraction | HPLC Analysis | 3.3% (w/w) | - | |

| Rosavin | 70-75% Ethanol Extraction | HPLC Analysis | 969.71 mg/100 g | - | |

| Rosavin | Ionic Liquid MAE | Flash Chromatography (Polyamide, HPD-200, Silica) | 60.6% Recovery | 98.2% | |

| Rosavin | Methanolic Extraction | High-Speed Counter-Current Chromatography | 3.4 mg / 13.5 g extract | 97% | |

| This compound | Ultrasound-Assisted Extraction (UAE) | - | - | - | |

| Tyrosol | Multi-stage Fractionation | n-butanol/n-amyl alcohol/isobutyl acetate | - | >94% | |

| This compound | Multi-stage Fractionation | n-butanol | 80% Recovery (Simulated) | 85.2% (Aqueous Phase) |

Detailed Experimental Protocols

This section provides synthesized protocols based on published methodologies for the isolation of key R. rosea compounds.

Protocol 1: Supercritical Fluid Extraction (SFE) of Rhodiola rosea

This protocol is based on the conditions found to be effective for extracting a wide range of compounds, including rosavins.

-

Preparation : Dry and grind R. rosea rhizomes to a consistent particle size.

-

Loading : Load approximately 50 g of the ground material into the extractor vessel of an SFE system.

-

Extraction Conditions :

-

Pressure : 350 bar.

-

Temperature : 60°C.

-

Co-solvent : Ethanol (1% in the liquid phase).

-

CO2 Flow Rate : 250 g/min .

-

-

Collection : Collect the extract in a separator at atmospheric pressure.

-

Analysis : Analyze the resulting extract using HPLC-MS/MS for compound identification and quantification.

Protocol 2: MAE and Flash Chromatography for Rosavin Purification

This protocol is adapted from a method for large-scale rosavin isolation.

-

Preparation : Crush dried R. rosea roots and sieve to 40-80 mesh.

-

Microwave-Assisted Extraction (MAE) :

-

Solvent : Ionic liquid in an 80% alcohol solution.

-

Solid-to-Liquid Ratio : 1:20 (w/v).

-

Microwave Power : 1200 W.

-

Temperature : 120°C.

-

Time : 6 minutes.

-

-

Enrichment (Step 1) : Load the crude extract onto a series of flash columns containing polyamide and HPD-200 macroporous resin to enrich for rosavin.

-

Purification (Step 2) : Subject the rosavin-rich fraction from the first step to a final purification on a silica gel flash chromatography column.

-

Drying : Collect the purified fractions and dry to obtain solid rosavin.

Protocol 3: Ultrasound-Assisted Extraction (UAE) of this compound

This protocol outlines optimized conditions for the rapid extraction of this compound.

-

Preparation : Use ground R. rosea rhizomes.

-

Extraction :

-

Solvent : 50% aqueous ethanol.

-

Solid-to-Solvent Ratio : 1:20 to 1:100 (w/v).

-

Temperature : 25°C.

-

Time : 10 minutes in an ultrasonic bath.

-

-

Processing : After extraction, filter the mixture to separate the liquid extract from the solid plant material.

-

Analysis : Quantify this compound content in the extract using HPLC.

Protocol 4: Two-Step Fractionation for Tyrosol and this compound Separation

This protocol uses a liquid-liquid extraction method to separate compounds with similar properties.

-

Preparation : Start with a crude aqueous extract of R. rosea.

-

Step 1 (Tyrosol Isolation) :

-

Perform a multi-stage counter-current extraction using n-butanol as the organic solvent.

-

Tyrosol will be enriched in the organic phase.

-

Collect and concentrate the organic phase to obtain tyrosol.

-

-

Step 2 (this compound Enrichment) :

-

Take the aqueous phase remaining from Step 1, which is now enriched with this compound.

-

Further processing or chromatography can be used to purify this compound from this aqueous fraction.

-

Molecular Mechanisms and Signaling Pathways

The therapeutic effects of R. rosea's active compounds are mediated through the modulation of various intracellular signaling pathways.

This compound-Modulated Pathways

This compound exhibits multi-targeted effects, influencing pathways related to inflammation, oxidative stress, cell survival, and metabolism.

-

PI3K/Akt/mTOR Pathway : this compound can promote angiogenesis and cell survival by activating the PI3K/Akt pathway. In cancer cells, however, it can inhibit the mTOR pathway, leading to reduced cell proliferation.

-

AMPK Pathway : this compound activates AMP-activated protein kinase (AMPK), a key regulator of cellular energy metabolism. This activation is crucial for its anti-diabetic effects, as it enhances glucose uptake and insulin sensitivity.

-

NF-κB and Nrf2 Pathways : this compound exerts anti-inflammatory and antioxidant effects by suppressing the pro-inflammatory NF-κB pathway and activating the Nrf2/HO-1 antioxidant response pathway.

References

Salidroside chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salidroside, a phenylpropanoid glycoside, is a prominent bioactive compound isolated primarily from plants of the Rhodiola genus, most notably Rhodiola rosea. It is recognized for a wide spectrum of pharmacological activities, including adaptogenic, anti-fatigue, anti-inflammatory, antioxidant, and neuroprotective effects. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and key biological activities of this compound, intended to support research and development efforts in the pharmaceutical and nutraceutical industries.

Chemical Structure and Identification

This compound is structurally composed of a tyrosol aglycone linked to a glucose molecule via a β-glycosidic bond.

-

IUPAC Name: (2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[2-(4-hydroxyphenyl)ethoxy]oxane-3,4,5-triol[1]

-

CAS Number: 10338-51-9[5]

-

Chemical Formula: C₁₄H₂₀O₇

-

Molecular Weight: 300.30 g/mol

-

SMILES: C1=CC(=CC=C1CCO[C@H]2--INVALID-LINK--CO)O)O">C@@HO)O

-

InChI Key: ILRCGYURZSFMEG-RKQHYHRCSA-N

Physicochemical and Spectroscopic Properties

A summary of the key physicochemical and spectroscopic properties of this compound is presented below.

Physicochemical Properties

| Property | Value | Source |

| Appearance | White to off-white powder | |

| Melting Point | 159-160 °C | |

| Boiling Point (Predicted) | 549.5 ± 50.0 °C | |

| Density (Predicted) | 1.46 ± 0.1 g/cm³ | |

| pKa (Predicted) | 9.98 ± 0.15 | |

| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol |

Spectroscopic Data

| Technique | Key Features and Observations |

| UV-Vis Spectroscopy | In HPLC analysis, this compound is typically detected at UV wavelengths of 221 nm and 252 nm. |

| Infrared (IR) Spectroscopy | Fourier Transform Near-Infrared (FT-NIR) spectroscopy has been successfully applied for the quantitative analysis of this compound in Rhodiola crenulata. |

| ¹H-NMR Spectroscopy | The ¹H-NMR spectrum of this compound displays characteristic signals corresponding to the aromatic protons of the tyrosol moiety and the protons of the glucose unit. Aromatic signals typically appear in the region of δ 6.5-7.5 ppm, while the anomeric proton of the glucose ring is observed as a doublet around δ 4.5-5.0 ppm. The remaining sugar protons and the ethyl bridge protons resonate in the upfield region. |

| ¹³C-NMR Spectroscopy | The ¹³C-NMR spectrum shows 14 distinct carbon signals. The aromatic carbons of the tyrosol group resonate in the δ 115-160 ppm range. The anomeric carbon of the glucose moiety appears around δ 103 ppm. The remaining carbons of the glucose and the ethyl linker are observed in the δ 60-80 ppm region. |

| Mass Spectrometry (MS) | Under negative ion mode ESI-MS/MS, the deprotonated molecule [M-H]⁻ at m/z 299.1126 is observed. Characteristic fragment ions are found at m/z 179.0556 (cleavage of the glycosidic bond, representing the glucose moiety) and m/z 119.0348. Further fragmentation of the m/z 179.0556 ion can lead to ions at m/z 161.0451 (loss of H₂O) and m/z 143.0347 (further loss of H₂O). |

Key Biological Activities and Signaling Pathways

This compound modulates several key signaling pathways, contributing to its diverse pharmacological effects.

Antioxidant Activity and Nrf2 Signaling Pathway

This compound exhibits potent antioxidant properties by scavenging free radicals and upregulating endogenous antioxidant defense mechanisms. A key mechanism is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.

Caption: this compound activates the Nrf2 antioxidant pathway.

Anti-inflammatory Activity and MAPK/NF-κB Signaling

This compound exerts anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators. This is partly achieved through the modulation of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.

Caption: this compound inhibits the MAPK and NF-κB inflammatory pathways.

Metabolic Regulation and AMPK Signaling Pathway

This compound plays a role in regulating cellular energy homeostasis through the activation of AMP-activated protein kinase (AMPK).

Caption: this compound activates the AMPK signaling pathway.

Experimental Protocols

This section provides an overview of common experimental methodologies used to assess the biological activities of this compound.

Antioxidant Activity Assays

-

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

-

Methodology:

-

Prepare a stock solution of DPPH in methanol.

-

Prepare various concentrations of this compound in a suitable solvent.

-

In a 96-well plate, add a fixed volume of the DPPH solution to each well containing different concentrations of this compound or a standard antioxidant (e.g., ascorbic acid).

-

Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance at a specific wavelength (e.g., 517 nm) using a microplate reader.

-

Calculate the percentage of radical scavenging activity and determine the IC₅₀ value (the concentration of this compound required to scavenge 50% of the DPPH radicals).

-

-

Principle: This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant is measured by the decrease in absorbance.

-

Methodology:

-

Generate the ABTS•+ stock solution by reacting ABTS with an oxidizing agent (e.g., potassium persulfate) and allowing it to stand in the dark for 12-16 hours.

-

Dilute the ABTS•+ stock solution with a suitable buffer (e.g., phosphate-buffered saline) to obtain a working solution with a specific absorbance at a certain wavelength (e.g., 734 nm).

-

Add various concentrations of this compound or a standard antioxidant to the ABTS•+ working solution.

-

After a defined incubation period, measure the absorbance at the specified wavelength.

-

Calculate the percentage of inhibition and the IC₅₀ value.

-

Anti-inflammatory Activity Assay

-

Principle: This assay measures the anti-inflammatory effect of a compound by quantifying its ability to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS).

-

Methodology:

-

Culture RAW 264.7 macrophage cells in a suitable medium.

-

Seed the cells in a 96-well plate and allow them to adhere.

-

Pre-treat the cells with various concentrations of this compound for a specific duration (e.g., 1-2 hours).

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for a defined period (e.g., 24 hours).

-

Collect the cell culture supernatant.

-

Measure the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent.

-

Determine the cell viability using an MTT assay to ensure that the observed reduction in NO is not due to cytotoxicity.

-

Neuroprotective Activity Assay

-

Principle: This assay evaluates the neuroprotective potential of a compound against the neurotoxin 1-methyl-4-phenylpyridinium (MPP⁺), which induces oxidative stress and apoptosis in neuronal cells, mimicking some aspects of Parkinson's disease.

-

Methodology:

-

Culture SH-SY5Y human neuroblastoma cells.

-

Seed the cells in a 96-well plate.

-

Pre-treat the cells with different concentrations of this compound for a specified time (e.g., 24 hours).

-

Expose the cells to a toxic concentration of MPP⁺ (e.g., 500 µM) for an additional period (e.g., 24 hours).

-

Assess cell viability using the MTT assay. An increase in cell viability in the presence of this compound indicates a protective effect.

-

Further mechanistic studies can include measuring reactive oxygen species (ROS) levels, mitochondrial membrane potential, and markers of apoptosis (e.g., caspase-3 activity, TUNEL staining).

-

Experimental Workflow Diagram

Caption: General experimental workflows for assessing this compound's bioactivity.

Conclusion

This compound is a multifaceted natural compound with a well-defined chemical structure and a range of beneficial biological properties. Its ability to modulate key cellular signaling pathways, such as Nrf2, MAPK/NF-κB, and AMPK, underscores its therapeutic potential in conditions associated with oxidative stress, inflammation, and metabolic dysregulation. The experimental protocols outlined in this guide provide a foundation for researchers to further investigate the mechanisms of action and potential applications of this compound in drug discovery and development. This comprehensive technical overview serves as a valuable resource for the scientific community engaged in the exploration of this promising natural product.

References

- 1. researchgate.net [researchgate.net]

- 2. spectrabase.com [spectrabase.com]

- 3. Simultaneous Determination of this compound and Its Aglycone Metabolite p-Tyrosol in Rat Plasma by Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Qualitative and Quantitative Evaluation of Rosavin, this compound, and p-Tyrosol in Artic Root Products via TLC-Screening, HPLC-DAD, and NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Biosynthesis of Salidroside in Rhodiola: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Salidroside, a phenylethanoid glycoside primarily found in plants of the Rhodiola genus, has garnered significant scientific interest due to its diverse pharmacological activities, including adaptogenic, anti-fatigue, and neuroprotective effects. Understanding its biosynthesis is crucial for the sustainable production of this valuable compound, whether through cultivation, metabolic engineering of the plant, or heterologous expression in microbial systems. This technical guide provides an in-depth overview of the this compound biosynthetic pathway, presenting key quantitative data, detailed experimental protocols, and visual representations of the involved pathways to facilitate further research and development.

The this compound Biosynthesis Pathway

The biosynthesis of this compound in Rhodiola originates from the aromatic amino acid L-tyrosine. Two primary pathways have been proposed, with the most recent elucidation providing a more direct and complete route.

The Earlier Proposed Pathway

Initially, a multi-step enzymatic pathway was suggested, commencing with the decarboxylation of tyrosine to tyramine by tyrosine decarboxylase (TYDC) .[1][2] Subsequently, tyramine was proposed to be converted to 4-hydroxyphenylacetaldehyde (4-HPAA) through the action of a tyramine oxidase . This intermediate is then reduced to tyrosol by an aryl alcohol dehydrogenase .[1] The final step involves the glycosylation of tyrosol at the 8-hydroxyl group with a glucose moiety from UDP-glucose, a reaction catalyzed by a UDP-glycosyltransferase (UGT) .[1]

The Completely Elucidated Pathway

More recent and comprehensive research, utilizing transcriptomics and metabolomics in Rhodiola rosea, has revealed a more direct three-step pathway.[3] This currently accepted pathway involves:

-

Conversion of Tyrosine to 4-Hydroxyphenylacetaldehyde (4-HPAA): L-tyrosine is directly converted to 4-HPAA by a pyridoxal phosphate-dependent 4-HPAA synthase . This enzyme effectively combines the decarboxylation and deamination steps.

-

Reduction of 4-HPAA to Tyrosol: The intermediate 4-HPAA is then reduced to tyrosol by a 4-HPAA reductase .

-

Glycosylation of Tyrosol to this compound: Finally, tyrosol is glycosylated by a specific tyrosol:UDP-glucose 8-O-glucosyltransferase to yield this compound.

This elucidated pathway provides a more streamlined and accurate model of this compound formation in Rhodiola.

Quantitative Data in this compound Biosynthesis

The following tables summarize key quantitative data related to the biosynthesis of this compound, providing a basis for comparison and experimental design.

Table 1: this compound and Tyrosol Content in Different Rhodiola Species

| Rhodiola Species | Plant Part | This compound Content (% dry weight) | Tyrosol Content (% dry weight) | Reference |

| Rhodiola sacra | Root | 2.147 | - | |

| Rhodiola crenulata | Root | 1.763 | 0.2985 (from Sichuan) / 0.1836 (from Tibet) | |

| Rhodiola tibetica | Root | 1.271 | 0.2143 | |

| Rhodiola fastigiata | Root | 0.034 | 0.0164 | |

| Rhodiola kirilowii | Root | 0.003 | 0.0048 | |

| Rhodiola rosea | Rhizome | 0.146 (70% ethanol extract) | - |

Table 2: Enzyme Kinetic Parameters for UDP-Glycosyltransferases in Rhodiola

| Enzyme | Substrate | Km (mM) | Vmax (pKat/mg) | Reference |

| RcUGT1 (R. crenulata) | Tyrosol | 0.97 ± 0.10 | 286 ± 8.26 | |

| RsUGT72B14 (R. sachalinensis) | Tyrosol | 0.0047 | 57.8 | |

| RsUGT73B6 (R. sachalinensis) | Tyrosol | 0.1724 | 249.8 | |

| RsUGT74R1 (R. sachalinensis) | Tyrosol | 0.0543 | 293.1 |

Note: RcUGT1 produces icariside D2, an isomer of this compound.

Table 3: Effect of Elicitors on Gene Expression and this compound Production in Rhodiola crenulata Hairy Root Cultures

| Elicitor | Gene | Fold Change in Expression (vs. Control) | This compound Content (mg/g DW) | Fold Change in this compound (vs. Control) | Reference |

| Salicylic Acid (SA) | RcTYDC | 49 | 8.58 | 7.63 | |

| Salicylic Acid (SA) | RcUDPGT | 36 | 8.58 | 7.63 | |

| Methyl Jasmonate (MeJA) | RcTYDC | - | 4.62 | 4.1 | |

| Methyl Jasmonate (MeJA) | RcUDPGT | - | 4.62 | 4.1 |

Table 4: Production of this compound Pathway Metabolites in Transgenic Rhodiola crenulata Hairy Roots Overexpressing RcTYDC

| Metabolite | Fold Increase (Transgenic vs. Non-transgenic) | Reference |

| Tyramine | 3.21 - 6.84 | |

| Tyrosol | 1.50 - 2.19 | |

| This compound | 1.27 - 3.47 |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound biosynthesis.

Quantification of this compound and Tyrosol using LC-MS/MS

Objective: To accurately quantify the concentration of this compound and its precursor, tyrosol, in biological samples.

Materials:

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid

-

This compound and tyrosol standards

-

Internal standard (e.g., paracetamol)

-

Biological sample (e.g., Rhodiola extract, hairy root culture)

-

LC-MS/MS system with a C18 column

Procedure:

-

Sample Preparation:

-

Homogenize the biological sample.

-

Perform a protein precipitation step by adding three volumes of methanol, vortexing, and centrifuging to pellet the precipitate.

-

Collect the supernatant and dry it under a stream of nitrogen.

-

Reconstitute the dried extract in the mobile phase.

-

-

Chromatographic Conditions:

-

Column: C18 column (e.g., 2.1 mm x 50 mm, 1.7 µm).

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

This compound: m/z 299.1 → 119.0

-

Tyrosol: m/z 136.9 → 119.0

-

Paracetamol (IS): m/z 150.0 → 107.0

-

-

Optimize other MS parameters (e.g., capillary voltage, cone voltage, collision energy) for maximum sensitivity.

-

-

Quantification:

-

Generate a standard curve using known concentrations of this compound and tyrosol standards.

-

Calculate the concentration of the analytes in the samples by comparing their peak areas to the standard curve, normalized to the internal standard.

-

Establishment of Rhodiola Hairy Root Cultures

Objective: To generate hairy root cultures of Rhodiola for studying the biosynthesis of this compound and for metabolic engineering purposes.

Materials:

-

Rhodiola explants (e.g., leaves, stems)

-

Agrobacterium rhizogenes strain (e.g., ATCC 15834)

-

Murashige and Skoog (MS) medium

-

Antibiotics (e.g., cefotaxime) to eliminate Agrobacterium after co-cultivation.

Procedure:

-

Explant Preparation:

-

Surface sterilize the Rhodiola explants.

-

Cut the explants into small pieces.

-

-

Infection with Agrobacterium rhizogenes:

-

Culture the A. rhizogenes strain in a suitable liquid medium until it reaches the exponential growth phase.

-

Infect the explants by immersing them in the bacterial suspension for a short period (e.g., 10-30 minutes).

-

Blot the explants dry on sterile filter paper.

-

-

Co-cultivation:

-

Place the infected explants on MS medium and incubate in the dark for 2-3 days.

-

-

Induction and Selection of Hairy Roots:

-

Transfer the explants to fresh MS medium containing an antibiotic (e.g., 500 mg/L cefotaxime) to kill the Agrobacterium.

-

Subculture the explants on fresh medium every 2-3 weeks.

-

Hairy roots will start to emerge from the wounded sites of the explants.

-

-

Establishment of Hairy Root Lines:

-

Excise the individual hairy roots and transfer them to fresh, hormone-free MS medium.

-

Once the hairy roots are well-established and free of bacteria, they can be maintained by regular subculturing.

-

Enzyme Activity Assay for Tyrosine Decarboxylase (TYDC)

Objective: To measure the activity of TYDC in converting tyrosine to tyramine.

Materials:

-

Enzyme extract containing TYDC

-

L-tyrosine (substrate)

-

Pyridoxal-5'-phosphate (PLP) (cofactor)

-

Buffer (e.g., sodium acetate buffer, pH 5.5)

-

HPLC system for tyramine quantification

Procedure:

-

Reaction Mixture Preparation:

-

Prepare a reaction mixture containing the buffer, PLP, and L-tyrosine.

-

Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 37°C).

-

-

Enzyme Reaction:

-

Initiate the reaction by adding the enzyme extract to the reaction mixture.

-

Incubate the reaction for a specific period (e.g., 30-60 minutes).

-

Stop the reaction by adding a quenching agent (e.g., perchloric acid) or by heat inactivation.

-

-

Quantification of Tyramine:

-

Centrifuge the reaction mixture to pellet any precipitated protein.

-

Analyze the supernatant using HPLC to quantify the amount of tyramine produced.

-

Use a standard curve of tyramine to determine its concentration.

-

-

Calculation of Enzyme Activity:

-

Calculate the enzyme activity as the amount of tyramine produced per unit time per amount of protein in the enzyme extract (e.g., µmol/min/mg protein).

-

Signaling Pathways and Experimental Workflows

Signaling Pathways Regulating this compound Biosynthesis

The biosynthesis of this compound is regulated by plant signaling molecules, primarily jasmonates and salicylates, which are involved in plant defense responses.

Caption: Regulation of this compound biosynthesis by MeJA and SA.

The Elucidated this compound Biosynthesis Pathway

This diagram illustrates the direct three-step conversion of L-tyrosine to this compound.

Caption: The elucidated biosynthesis pathway of this compound.

Experimental Workflow for Enhancing this compound Production

This workflow outlines the steps involved in metabolically engineering Rhodiola for increased this compound yield.

References

A Technical Guide to the Pharmacological Properties of Salidroside

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Salidroside, a phenylpropanoid glycoside derived from Rhodiola species, is a bioactive compound with a wide array of documented pharmacological activities. Traditionally used in Eastern Europe and Asia for its adaptogenic properties, modern research has elucidated its potential in treating a spectrum of complex diseases.[1][2] this compound's therapeutic effects are underpinned by its ability to modulate key cellular signaling pathways involved in oxidative stress, inflammation, apoptosis, and metabolism. This document provides a comprehensive technical overview of the core pharmacological properties of this compound, detailing its mechanisms of action, summarizing quantitative data from preclinical studies, and outlining relevant experimental protocols. It aims to serve as a foundational resource for researchers and professionals engaged in the exploration and development of this compound as a potential therapeutic agent.

Neuroprotective Properties

This compound has demonstrated significant neuroprotective effects across various models of neurological disorders, including ischemic stroke, Alzheimer's disease, Parkinson's disease, and depression.[3][4] Its mechanisms of action are multifaceted, primarily involving the mitigation of oxidative stress, inhibition of inflammatory processes, and suppression of apoptosis.[5]

Mechanism of Action in Neuroprotection

-

Antioxidant Effects: this compound effectively combats oxidative stress, a key contributor to neuronal damage in ischemic and neurodegenerative conditions. It upregulates the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a master regulator of the cellular antioxidant response. This activation leads to the increased expression of downstream antioxidant enzymes such as heme oxygenase-1 (HO-1), superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GSH-px). In models of Alzheimer's disease, this compound pretreatment has been shown to induce the expression of thioredoxin (Trx), HO-1, and peroxiredoxin-I (PrxI), thereby protecting neuronal cells from beta-amyloid-induced oxidative damage.

-

Anti-inflammatory Action: Neuroinflammation is a critical component of neurodegenerative pathology. This compound suppresses inflammatory cascades by inhibiting the activation of key signaling pathways like nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and mitogen-activated protein kinase (MAPK). This leads to a reduction in the production and release of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).

-

Anti-Apoptotic Effects: this compound protects neurons from programmed cell death by modulating the expression of apoptosis-related proteins. It has been observed to increase the expression of anti-apoptotic proteins like Bcl-2 and Bcl-X(L) while decreasing the expression of pro-apoptotic proteins like Bax and cleaved caspase-3. This shift in the Bcl-2/Bax ratio helps maintain mitochondrial membrane potential and prevents the activation of the apoptotic cascade.

-

Regulation of Neurotrophic Factors: this compound has been shown to upregulate the expression of brain-derived neurotrophic factor (BDNF) and its receptor, tyrosine kinase receptor B (TrkB). The activation of the BDNF/TrkB signaling pathway is crucial for neuronal survival, synaptic plasticity, and cognitive function.

Key Signaling Pathways in Neuroprotection

This compound exerts its neuroprotective effects by modulating several interconnected signaling pathways. The diagram below illustrates the central role of the Nrf2 and PI3K/Akt pathways in mediating its antioxidant and pro-survival effects.

References

- 1. mdpi.com [mdpi.com]

- 2. Study on pharmacological action and application of salidroside_Chemicalbook [chemicalbook.com]

- 3. Pharmacological activities, mechanisms of action, and safety of this compound in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound: mechanism of action, pharmacokinetics and safety_Chemicalbook [chemicalbook.com]

Salidroside: A Multifaceted Neuroprotective Agent - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salidroside, a phenylpropanoid glycoside and the primary active component of Rhodiola rosea, has garnered significant scientific attention for its diverse pharmacological activities, particularly its potent neuroprotective effects.[1][2] This technical guide provides an in-depth exploration of the molecular mechanisms underlying this compound's ability to shield the nervous system from various insults, including ischemia, oxidative stress, and neuroinflammation. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in the discovery and development of novel neuroprotective therapeutics.

Core Neuroprotective Mechanisms of this compound

This compound exerts its neuroprotective effects through a multi-pronged approach, targeting several key pathological processes implicated in neuronal damage and death. These core mechanisms include the attenuation of oxidative stress, inhibition of apoptosis, suppression of inflammation, and modulation of crucial intracellular signaling pathways.[2][3]

Attenuation of Oxidative Stress

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the capacity of antioxidant defense systems, is a major contributor to neuronal injury in various neurological disorders.[4] this compound effectively counteracts oxidative stress through multiple actions:

-

Direct ROS Scavenging: this compound has been shown to directly scavenge free radicals, thereby reducing their damaging effects on cellular components.

-

Upregulation of Endogenous Antioxidant Enzymes: A key mechanism of this compound's antioxidant activity is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Upon activation by this compound, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), leading to the increased expression of enzymes such as heme oxygenase-1 (HO-1), superoxide dismutase (SOD), catalase (CAT), glutathione peroxidase (GSH-Px), and thioredoxin (Trx). This enhancement of the endogenous antioxidant defense system fortifies neurons against oxidative insults.

Inhibition of Apoptosis

Apoptosis, or programmed cell death, is a critical process in the elimination of damaged or unwanted cells. However, excessive apoptosis contributes to neuronal loss in neurodegenerative diseases and ischemic events. This compound demonstrates significant anti-apoptotic properties by:

-

Modulating Apoptosis-Related Proteins: this compound regulates the expression of key proteins involved in the apoptotic cascade. It has been shown to upregulate the expression of anti-apoptotic proteins like Bcl-2 and Bcl-X(L) while downregulating the expression of pro-apoptotic proteins such as Bax. This shift in the Bcl-2/Bax ratio helps to maintain mitochondrial membrane potential and prevent the release of cytochrome c, a critical step in the intrinsic apoptotic pathway.

-

Inhibiting Caspase Activation: this compound can suppress the activation of caspases, particularly caspase-3, which is a key executioner caspase responsible for the final stages of apoptosis.

-

Regulating the PI3K/Akt Signaling Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a crucial cell survival pathway. This compound has been shown to activate this pathway, leading to the phosphorylation and activation of Akt. Activated Akt can then phosphorylate and inactivate pro-apoptotic proteins, thereby promoting neuronal survival.

Suppression of Inflammation

Neuroinflammation, characterized by the activation of microglia and the release of pro-inflammatory cytokines, plays a detrimental role in the progression of many neurological disorders. This compound exhibits potent anti-inflammatory effects by:

-

Inhibiting the NF-κB Signaling Pathway: Nuclear factor-kappa B (NF-κB) is a key transcription factor that governs the expression of numerous pro-inflammatory genes. This compound can inhibit the activation of the NF-κB pathway, thereby reducing the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6).

-

Modulating Microglial Polarization: this compound can influence the polarization of microglia, the resident immune cells of the central nervous system. It promotes a shift from the pro-inflammatory M1 phenotype to the anti-inflammatory M2 phenotype, which is associated with tissue repair and resolution of inflammation.

-

Inhibiting the NLRP3 Inflammasome: this compound has been shown to inhibit the activation of the NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome, a multiprotein complex that plays a critical role in the production of IL-1β and IL-18. This inhibition is mediated, at least in part, through the suppression of the Toll-like receptor 4 (TLR4)/NF-κB signaling pathway.

Modulation of Key Signaling Pathways

The neuroprotective effects of this compound are orchestrated through its influence on several interconnected signaling pathways:

-

PI3K/Akt/mTOR Pathway: As mentioned earlier, the activation of the PI3K/Akt pathway is central to this compound's pro-survival effects. This pathway not only inhibits apoptosis but also promotes cell growth and proliferation. The mammalian target of rapamycin (mTOR), a downstream effector of Akt, is also modulated by this compound and plays a role in neuronal survival and plasticity.

-

Nrf2/ARE Pathway: This pathway is the cornerstone of this compound's antioxidant and cytoprotective actions, leading to the enhanced expression of a battery of protective genes.

-

AMPK Pathway: AMP-activated protein kinase (AMPK) is a critical energy sensor that plays a role in cellular metabolism and stress resistance. This compound has been shown to modulate AMPK activity, which can contribute to its neuroprotective effects by enhancing mitochondrial biogenesis and function.

-

MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is involved in various cellular processes, including stress responses and apoptosis. This compound has been observed to inhibit the phosphorylation of pro-apoptotic MAPKs like c-Jun NH2-terminal kinase (JNK) and p38 MAPK.

Quantitative Data Summary

The following tables summarize the quantitative data from various studies, highlighting the dose-dependent effects of this compound on key neuroprotective markers.

Table 1: Effects of this compound on Oxidative Stress Markers

| Model System | Treatment | Concentration/Dose | Outcome | Reference |

| Rat model of middle cerebral artery occlusion | This compound (30 mg/kg) | 30 mg/kg | Increased SOD and GST activity; Reduced MDA levels | |

| SH-SY5Y cells with Aβ25-35-induced toxicity | This compound | Dose-dependent | Increased Trx, HO-1, and PrxI expression | |

| MPP+-induced PC12 cells | This compound | Not specified | Attenuated decrease in SOD, CAT, GSH-Px, and GSH levels | |

| HT22 cells with glutamate-induced injury | This compound (40 µM) | 40 µM | Reduced ROS and lipid peroxidation levels |

Table 2: Effects of this compound on Apoptosis Markers

| Model System | Treatment | Concentration/Dose | Outcome | Reference |

| Ischemia/reperfusion-induced neuron cell apoptosis | This compound | Not specified | Increased Bcl-2 expression; Decreased Bax expression | |

| SH-SY5Y cells with Aβ25-35-induced toxicity | This compound | Dose-dependent | Upregulated Bcl-X(L); Downregulated Bax | |

| Glutamate-induced cortical neurons | This compound | Not specified | Attenuated LC3-II/LC3-I ratio and Beclin-1 expression | |

| Spinal cord ischemia-reperfusion injury | This compound | Not specified | Inhibited mitochondria-dependent neuronal apoptosis |

Table 3: Effects of this compound on Inflammatory Markers

| Model System | Treatment | Concentration/Dose | Outcome | Reference |

| Ischemic injury models | This compound | Not specified | Reduced levels of TNF-α, IL-1β, and IL-6 | |

| Permanent middle cerebral artery occlusion in rats | This compound (100 mg/kg/day) | 100 mg/kg/day | Reduced nuclear NFκB p50, IL-6, and TNFα | |

| OGD/R-induced BV2 cells | This compound | Not specified | Inhibited NLRP3 inflammasome activation | |

| Hypobaric hypoxia-induced brain injury in mice | This compound | Not specified | Downregulated p-NF-κB-p65, NLRP3, cleaved-Caspase-1, and ASC |

Experimental Protocols

This section provides an overview of the methodologies employed in key studies investigating the neuroprotective mechanisms of this compound.

In Vivo Models

-

Middle Cerebral Artery Occlusion (MCAO) Model: This is a widely used animal model to simulate ischemic stroke.

-

Animal Species: Typically rats or mice.

-

Procedure: A filament is inserted into the internal carotid artery to occlude the origin of the middle cerebral artery, inducing focal cerebral ischemia. Reperfusion is achieved by withdrawing the filament after a specific duration (e.g., 2 hours).

-

This compound Administration: this compound is often administered intraperitoneally (i.p.) or orally at various doses (e.g., 30 mg/kg, 100 mg/kg/day) before or after the ischemic insult.

-

Outcome Measures: Neurological deficit scores, infarct volume measurement (e.g., using TTC staining), histological analysis of brain tissue, and biochemical assays for oxidative stress and inflammatory markers.

-

-

Streptozotocin (STZ)-Induced Alzheimer's Disease Model:

-

Animal Species: Rats.

-

Procedure: Intracerebroventricular (ICV) injection of STZ is used to induce a sporadic model of Alzheimer's disease characterized by impaired neurogenesis and oxidative stress.

-

This compound Administration: Pretreatment with this compound or a Rhodiola Crenulata extract containing this compound.

-

Outcome Measures: Assessment of neurogenesis in the hippocampus, measurement of oxidative stress markers, and behavioral tests to evaluate cognitive function.

-

In Vitro Models

-

Oxygen-Glucose Deprivation/Reperfusion (OGD/R) Model: This cell culture model mimics the conditions of ischemia-reperfusion injury.

-

Cell Lines: Commonly used neuronal cell lines include SH-SY5Y, PC12, and primary cortical neurons. Microglial cell lines like BV2 are used to study neuroinflammation.

-

Procedure: Cells are incubated in a glucose-free medium in a hypoxic chamber for a specific duration, followed by a return to normal culture conditions to simulate reperfusion.

-

This compound Treatment: Cells are typically pre-treated with various concentrations of this compound for a set period before OGD/R induction.

-

Outcome Measures: Cell viability assays (e.g., MTT, LDH), apoptosis assays (e.g., flow cytometry with Annexin V/PI staining), measurement of ROS levels, Western blotting for protein expression analysis, and ELISA for cytokine quantification.

-

-

Neurotoxin-Induced Models:

-

Neurotoxins: Aβ25-35 peptide to model Alzheimer's disease, MPP+ to model Parkinson's disease, and glutamate to model excitotoxicity.

-

Cell Lines: SH-SY5Y, PC12, HT22, and primary neurons.

-

Procedure: Cells are exposed to the neurotoxin in the presence or absence of this compound.

-

Outcome Measures: Similar to the OGD/R model, including assessments of cell viability, apoptosis, oxidative stress, and specific signaling pathway activation.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), visualize the key signaling pathways and experimental workflows discussed in this guide.

Caption: Overview of this compound's Neuroprotective Mechanisms.

Caption: this compound-mediated activation of the Nrf2/ARE pathway.

Caption: this compound's anti-apoptotic effect via the PI3K/Akt pathway.

Caption: this compound's anti-inflammatory action via the TLR4/NF-κB/NLRP3 pathway.

Caption: Typical experimental workflow for in vivo MCAO studies.

Conclusion and Future Directions

This compound has emerged as a promising natural compound with significant neuroprotective potential. Its multifaceted mechanism of action, encompassing antioxidant, anti-apoptotic, and anti-inflammatory effects, makes it an attractive candidate for the development of novel therapies for a range of neurological disorders. The ability of this compound to modulate key signaling pathways, including PI3K/Akt, Nrf2/ARE, and NF-κB, underscores its potential to target the complex and interconnected pathological processes that drive neurodegeneration.

While preclinical studies have provided compelling evidence for the neuroprotective efficacy of this compound, further research is warranted. Future investigations should focus on:

-

Clinical Trials: Robust, well-designed clinical trials are needed to establish the safety and efficacy of this compound in human populations with various neurological conditions.

-

Pharmacokinetics and Bioavailability: A deeper understanding of the pharmacokinetics, blood-brain barrier permeability, and optimal dosing of this compound is crucial for its clinical translation.

-

Target Identification: While several signaling pathways have been implicated, the direct molecular targets of this compound remain to be fully elucidated.

-

Combination Therapies: Investigating the potential synergistic effects of this compound in combination with other neuroprotective agents could lead to more effective treatment strategies.

References

- 1. Frontiers | Therapeutic potential and molecular mechanisms of this compound in ischemic diseases [frontiersin.org]

- 2. Pharmacological activities, mechanisms of action, and safety of this compound in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound attenuates neuronal ferroptosis by activating the Nrf2/HO1 signaling pathway in Aβ1-42-induced Alzheimer’s disease mice and glutamate-injured HT22 cells - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Antioxidant and Anti-inflammatory Properties of Salidroside

For Researchers, Scientists, and Drug Development Professionals

Abstract

Salidroside, a phenylpropanoid glycoside derived from Rhodiola rosea L., is a bioactive compound with a wide array of documented pharmacological effects.[1][2] Extensive research has highlighted its potent antioxidant and anti-inflammatory activities, positioning it as a promising therapeutic candidate for a variety of disorders linked to oxidative stress and inflammation.[3][4] Mechanistically, this compound combats oxidative stress primarily by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, which upregulates a suite of antioxidant enzymes.[5] Its anti-inflammatory effects are largely attributed to the suppression of key pro-inflammatory pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPK). This technical guide provides an in-depth review of these mechanisms, supported by quantitative data from preclinical studies, detailed experimental protocols, and visual diagrams of the core signaling pathways.

Antioxidant Effects of this compound

This compound's antioxidant properties are central to its protective effects against cellular damage. It functions both directly, by scavenging reactive oxygen species (ROS), and indirectly, by bolstering the cell's endogenous antioxidant defense systems.

Mechanism of Action: The Nrf2/HO-1 Pathway

A primary mechanism underlying this compound's antioxidant effect is the activation of the Nrf2 signaling pathway. Under normal physiological conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). In the presence of oxidative stress, this compound facilitates the dissociation of Nrf2 from Keap1. This allows Nrf2 to translocate into the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes. This binding initiates the transcription of crucial cytoprotective enzymes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1), which neutralize ROS and protect the cell from oxidative damage.

Quantitative Analysis of Antioxidant Activity

The efficacy of this compound in mitigating oxidative stress has been quantified in numerous preclinical models. It consistently demonstrates the ability to reduce markers of oxidative damage while enhancing the activity of protective enzymes.

| Model System | Stressor | This compound Dose/Concentration | Measured Parameter | Result | Reference |

| HUVECs | H₂O₂ | 100, 200, 400 µM | Intracellular ROS | Dose-dependent decrease | |

| HUVECs | H₂O₂ | 100, 200, 400 µM | MDA Levels | Dose-dependent decrease | |

| HUVECs | H₂O₂ | 100, 200, 400 µM | SOD & CAT Activity | Dose-dependent increase | |

| db/db Mice | Diabetes | 100 mg/kg/day | Pancreatic SOD, CAT, GPx | Significant increase | |

| db/db Mice | Diabetes | 100 mg/kg/day | Pancreatic MDA | Significant decrease | |

| Rats | Hypoxia | 12 mg/kg/day | Hepatic ROS & MDA | Significantly suppressed | |

| Rats | Hypoxia | 12 mg/kg/day | Hepatic SOD, CAT, GSH-Px | Significantly attenuated decrease | |

| Mice | Exhaustive Swimming | Not specified | Serum ROS | Evidently decreased |

Experimental Protocol: In Vitro ROS Measurement

A common method to quantify the intracellular antioxidant effect of this compound involves using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA).

Protocol: Intracellular ROS Detection in HUVECs

-

Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in appropriate media until they reach 80-90% confluency.

-

Seeding: Cells are seeded into 96-well plates at a suitable density and allowed to adhere overnight.

-

Pre-treatment: Cells are pre-treated with varying concentrations of this compound (e.g., 100, 200, 400 µM) for a specified period, such as 24 hours. A vehicle control group is included.

-

Induction of Oxidative Stress: Oxidative stress is induced by adding a stressor, like hydrogen peroxide (H₂O₂), to the media for a short duration (e.g., 1-2 hours).

-

Staining: The media is removed, and cells are washed with PBS. A solution of DCFH-DA (e.g., 10 µM) is added to each well, and the plate is incubated in the dark at 37°C for 30 minutes.

-

Measurement: DCFH-DA is oxidized by intracellular ROS to the highly fluorescent compound dichlorofluorescein (DCF). The fluorescence intensity is measured using a microplate reader at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.

-

Data Analysis: The fluorescence intensity of the this compound-treated groups is compared to the H₂O₂-only treated group to determine the percentage reduction in ROS levels.

Anti-inflammatory Effects of this compound

Chronic inflammation is a key driver of many diseases. This compound exerts significant anti-inflammatory effects by modulating critical signaling cascades that regulate the production of inflammatory mediators.

Mechanism of Action: Inhibition of NF-κB and MAPK Pathways

The anti-inflammatory properties of this compound are primarily mediated through the inhibition of the NF-κB and MAPK signaling pathways.

-

NF-κB Pathway: In response to inflammatory stimuli like lipopolysaccharide (LPS), the IκB kinase (IKK) complex becomes activated and phosphorylates the inhibitor of NF-κB, IκBα. This targets IκBα for degradation, releasing the NF-κB (p65/p50) dimer to translocate into the nucleus. Once in the nucleus, NF-κB binds to DNA and promotes the transcription of pro-inflammatory cytokines such as Interleukin-6 (IL-6), Interleukin-1β (IL-1β), and Tumor Necrosis Factor-alpha (TNF-α). This compound has been shown to inhibit the phosphorylation of both IκBα and the p65 subunit of NF-κB, thereby preventing its nuclear translocation and subsequent gene expression.

-

MAPK Pathway: The MAPK family, including p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK), are also activated by inflammatory stimuli and play a crucial role in regulating the inflammatory response. This compound can suppress the phosphorylation of p38, ERK, and JNK, further contributing to the downregulation of inflammatory cytokine production.

References

- 1. Neuroblastoma | this compound and inflammation-linked disorders: integrative insights into the pharmacological effects and mechanistic targets | springermedicine.com [springermedicine.com]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Therapeutic potential and molecular mechanisms of this compound in ischemic diseases [frontiersin.org]

- 4. Protective effects of this compound on cardiac function in mice with myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Salidroside's Impact on Mitochondrial Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Salidroside, a primary bioactive compound derived from Rhodiola rosea, has emerged as a promising therapeutic agent with a wide array of pharmacological effects. Accumulating evidence highlights its significant influence on mitochondrial function, a critical aspect of cellular health and disease. This technical guide provides an in-depth analysis of the mechanisms through which this compound modulates mitochondrial biogenesis, dynamics, mitophagy, and oxidative stress. By summarizing key quantitative data, detailing experimental methodologies, and visualizing complex signaling pathways, this document serves as a comprehensive resource for researchers and professionals in drug development exploring the therapeutic potential of this compound in mitochondrial-related pathologies.

Core Mechanisms of this compound on Mitochondrial Function

This compound exerts its beneficial effects on mitochondria through a multi-faceted approach, primarily by:

-

Promoting Mitochondrial Biogenesis: this compound stimulates the generation of new mitochondria, enhancing cellular energy capacity.

-

Regulating Mitochondrial Dynamics: It maintains a healthy mitochondrial network by balancing fission and fusion processes.

-

Enhancing Mitophagy: this compound facilitates the removal of damaged mitochondria, a crucial quality control mechanism.

-

Alleviating Oxidative Stress: It reduces the production of reactive oxygen species (ROS) and enhances antioxidant defenses within the mitochondria.

-

Improving Mitochondrial Respiration and Energy Production: this compound helps maintain the mitochondrial membrane potential and increases ATP synthesis.

These functions are orchestrated through the modulation of several key signaling pathways, which will be detailed in the subsequent sections.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on key markers of mitochondrial function as reported in various preclinical studies.

Table 1: Effects of this compound on Mitochondrial Biogenesis

| Parameter | Cell/Tissue Type | Treatment Conditions | Observed Effect | Reference |

| PGC-1α Protein Expression | Human Umbilical Vein Endothelial Cells (HUVECs) | This compound (1, 10 µM) for 24h | Dose-dependent increase | [1] |

| TFAM Protein Expression | Human Umbilical Vein Endothelial Cells (HUVECs) | This compound (1, 10 µM) for 24h | Dose-dependent increase | [1] |

| NRF1 mRNA Expression | Rat Heart Tissue | This compound (Low & High dose) post-exhaustive exercise | Significant elevation compared to exercise-only group | [2] |

| NRF2 mRNA Expression | Rat Heart Tissue | This compound (Low & High dose) post-exhaustive exercise | Significant elevation compared to exercise-only group | [2] |

| Mitochondrial Mass | Human Umbilical Vein Endothelial Cells (HUVECs) | This compound (10 µM) | Increased fluorescence intensity of MitoTracker Green | [1] |

Table 2: Effects of this compound on Mitochondrial Dynamics

| Parameter | Cell/Tissue Type | Treatment Conditions | Observed Effect | Reference |

| Drp1 Protein Expression | Vascular Smooth Muscle Cells (VSMCs) | High glucose + this compound (0.3, 0.5 mM) | Dose-dependent decrease | |

| Mfn2 Protein Expression | Vascular Smooth Muscle Cells (VSMCs) | High glucose + this compound (0.3, 0.5 mM) | Dose-dependent increase | |

| Mitochondrial Morphology | Vascular Smooth Muscle Cells (VSMCs) | High glucose + this compound | Increased proportion of filamentous mitochondria, indicating a shift from fission to fusion |

Table 3: Effects of this compound on Mitophagy

| Parameter | Cell/Tissue Type | Treatment Conditions | Observed Effect | Reference |

| PINK1 Protein Expression | MN9D cells (dopaminergic neuron model) | MPP+ + this compound | Enhanced mitochondrial expression | |

| Parkin Protein Expression | MN9D cells (dopaminergic neuron model) | MPP+ + this compound | Enhanced mitochondrial expression | |

| Mitophagy Flux | MN9D cells and MPTP-treated mice | MPP+/MPTP + this compound | Considerably increased |

Table 4: Effects of this compound on Oxidative Stress and Energy Status

| Parameter | Cell/Tissue Type | Treatment Conditions | Observed Effect | Reference |

| ROS Production | Vascular Smooth Muscle Cells (VSMCs) | High glucose + this compound (0.3, 0.5 mM) | Significant dose-dependent decrease | |

| Mitochondrial Membrane Potential (ΔΨm) | Human Umbilical Vein Endothelial Cells (HUVECs) | H₂O₂ + this compound | Rescued H₂O₂-induced reduction | |

| ATP Production | Human Umbilical Vein Endothelial Cells (HUVECs) | H₂O₂ + this compound | Rescued H₂O₂-induced reduction | |

| AMP:ATP Ratio | Primary Mouse Hepatocytes and HepG2 cells | This compound treatment | Concentration-dependent increase, indicating a shift in cellular energy status that activates AMPK |

Signaling Pathways Modulated by this compound

This compound's influence on mitochondrial function is mediated by intricate signaling networks. The following diagrams, generated using Graphviz (DOT language), illustrate these key pathways.

Mitochondrial Biogenesis via the AMPK/SIRT1/PGC-1α Axis

This compound activates AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. This activation, often triggered by an increase in the AMP:ATP ratio, initiates a cascade that promotes mitochondrial biogenesis. Activated AMPK can phosphorylate and activate Peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α). Independently, this compound can also upregulate Sirtuin 1 (SIRT1), which deacetylates and further activates PGC-1α. PGC-1α then co-activates nuclear respiratory factors 1 and 2 (NRF1 and NRF2), which in turn stimulate the expression of mitochondrial transcription factor A (TFAM). TFAM translocates to the mitochondria to drive the replication and transcription of mitochondrial DNA (mtDNA), leading to the synthesis of new mitochondrial components.

Mitophagy Regulation through the PINK1/Parkin Pathway